molecular formula C20H17NOS B2773148 N-(1,2-dihydroacenaphthylen-5-yl)-3-(methylsulfanyl)benzamide CAS No. 896342-84-0

N-(1,2-dihydroacenaphthylen-5-yl)-3-(methylsulfanyl)benzamide

Cat. No.: B2773148
CAS No.: 896342-84-0
M. Wt: 319.42
InChI Key: NPIREWQNXAOWRO-UHFFFAOYSA-N
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Description

N-(1,2-dihydroacenaphthylen-5-yl)-3-(methylsulfanyl)benzamide is a complex organic compound with a unique structure that includes an acenaphthene backbone and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2-dihydroacenaphthylen-5-yl)-3-(methylsulfanyl)benzamide typically involves multiple steps. One common method starts with the acenaphthene derivative, which undergoes bromination to form 5-bromoacenaphthene. This intermediate is then reacted with thiourea to introduce the methylsulfanyl group. The final step involves the coupling of this intermediate with 3-methylsulfanylbenzoyl chloride under basic conditions to form the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity, possibly through the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1,2-dihydroacenaphthylen-5-yl)-3-(methylsulfanyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride to modify the benzamide moiety.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced benzamide derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Mechanism of Action

The exact mechanism of action of N-(1,2-dihydroacenaphthylen-5-yl)-3-(methylsulfanyl)benzamide is not well understood. it is believed to interact with specific molecular targets in cells, potentially disrupting key pathways involved in cell growth and proliferation. This interaction may involve binding to DNA or proteins, leading to the inhibition of tumor cell growth.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,2-dihydroacenaphthylen-5-yl)-2-methoxyacetamide
  • N-(1,2-dihydroacenaphthylen-5-yl)-2-(4-methoxyphenyl)acetamide
  • N-(1,2-dihydroacenaphthylen-5-yl)-2,4-dinitrobenzamide

Uniqueness

N-(1,2-dihydroacenaphthylen-5-yl)-3-(methylsulfanyl)benzamide is unique due to the presence of the methylsulfanyl group, which can significantly alter its chemical reactivity and biological activity compared to other acenaphthene derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

N-(1,2-dihydroacenaphthylen-5-yl)-3-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NOS/c1-23-16-6-2-5-15(12-16)20(22)21-18-11-10-14-9-8-13-4-3-7-17(18)19(13)14/h2-7,10-12H,8-9H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPIREWQNXAOWRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C(=O)NC2=CC=C3CCC4=C3C2=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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